{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-ETHYL-2-THIENYL)METHANONE
Overview
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-ETHYL-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with sulfonyl and carbonyl groups attached to thienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-ETHYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl sulfonyl chloride: This involves the chlorination of 5-chloro-2-thiophene sulfonic acid using thionyl chloride.
Formation of the thienyl carbonyl chloride: This involves the chlorination of 5-ethyl-2-thiophene carboxylic acid using oxalyl chloride.
Coupling with piperazine: The final step involves the reaction of the thienyl sulfonyl chloride and thienyl carbonyl chloride with piperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-ETHYL-2-THIENYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The thienyl rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl and sulfonyl groups can be reduced to alcohols and thiols, respectively.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols and thiols.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-ETHYL-2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-ETHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl and carbonyl groups can form hydrogen bonds with biological macromolecules, while the thienyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]proline
- 1-[(5-ethyl-2-thienyl)carbonyl]piperazine
- 1-[(5-chloro-2-thienyl)carbonyl]piperazine
Uniqueness
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-ETHYL-2-THIENYL)METHANONE is unique due to the presence of both sulfonyl and carbonyl groups attached to thienyl rings, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(5-ethylthiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S3/c1-2-11-3-4-12(22-11)15(19)17-7-9-18(10-8-17)24(20,21)14-6-5-13(16)23-14/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQMMGVANPMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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